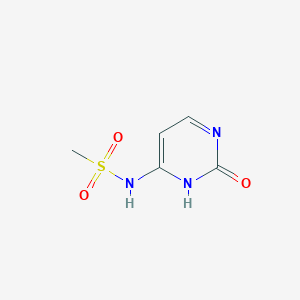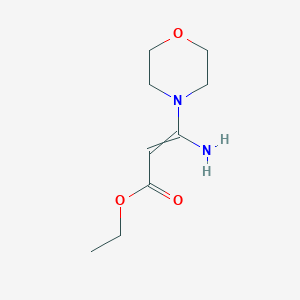![molecular formula C14H20N2 B14310892 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole CAS No. 115271-20-0](/img/structure/B14310892.png)
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole is a heterocyclic compound characterized by its unique structure, which includes two tert-butyl groups attached to a pyrrolo[3,2-b]pyrrole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole typically involves the reaction of pyrrole derivatives with tert-butyl substituents. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,6-di-tert-butyl-1,4-dihydropyrrolo[3,2-b]pyrrole with specific reagents can yield the desired compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves scalable reactions that can be optimized for yield and purity. Industrial methods would likely focus on efficient synthesis routes, cost-effective reagents, and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties for specific applications.
Applications De Recherche Scientifique
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Studies: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications:
Mécanisme D'action
The mechanism by which 3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole exerts its effects involves interactions with molecular targets and pathways. Its electronic properties, influenced by the tert-butyl groups and the pyrrolo[3,2-b]pyrrole core, allow it to participate in various chemical and physical processes. These interactions can affect the compound’s behavior in electronic devices and its reactivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butylcarbazole: Similar in structure but with a different core, leading to distinct electronic properties.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Another heterocyclic compound with different substituents, affecting its reactivity and applications.
Uniqueness
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole is unique due to its specific tert-butyl substitutions, which enhance its stability and electronic properties. This makes it particularly valuable in applications requiring robust and efficient materials.
Propriétés
Numéro CAS |
115271-20-0 |
|---|---|
Formule moléculaire |
C14H20N2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3,6-ditert-butylpyrrolo[3,2-b]pyrrole |
InChI |
InChI=1S/C14H20N2/c1-13(2,3)9-7-15-12-10(14(4,5)6)8-16-11(9)12/h7-8H,1-6H3 |
Clé InChI |
UGFUMMVVTKOIOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C2C1=NC=C2C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



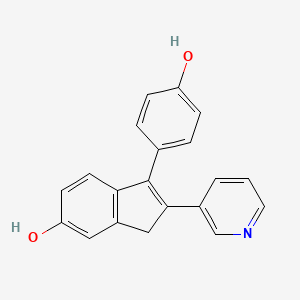
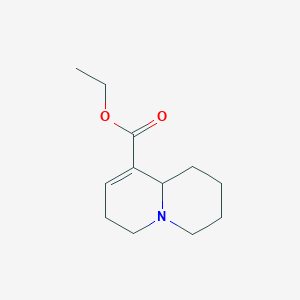
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
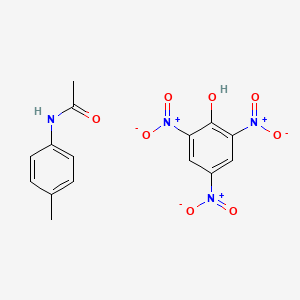
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
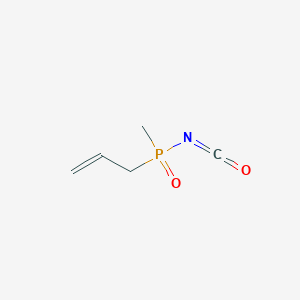
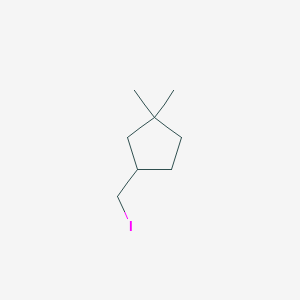
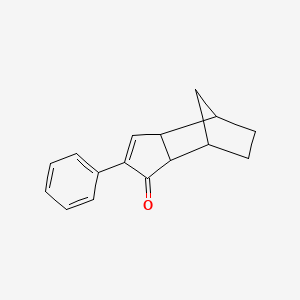
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
